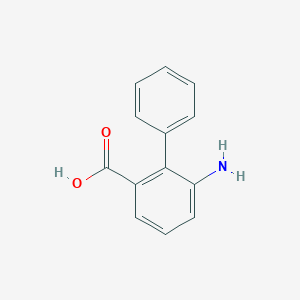

3-Amino-2-phenylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

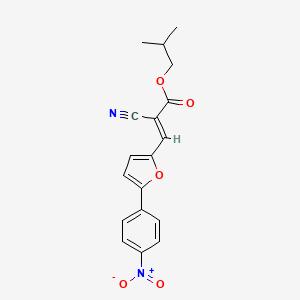

3-Amino-2-phenylbenzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids . It is also known by other names such as 6-amino-[1,1’-biphenyl]-2-carboxylic acid . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves various methodologies. For instance, HPLC is a popular method for analyzing amino acid components . Pre-column derivatization methods are commonly used, which involve the use of reagents like o-phthalaldehyde, phenyl isothiocyanate (PITC), fluorescamine, and dansyl chloride .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For instance, molecular dynamics calculations can provide support for the stability of protein–benzoic acid complexes . Additionally, the exploration of structural fluctuations in proteins can reveal the stability of active site residues .Chemical Reactions Analysis

Amino acids, including this compound, can undergo various chemical reactions. For example, UV detection for amino acids usually requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range . Derivatization methods have been used to improve their separation and determination .Physical And Chemical Properties Analysis

Amino acids, including this compound, have various physical and chemical properties. They are colorless, crystalline substances with high melting points (200-300°C) due to their ionic property . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications

Organic Synthesis and Chemical Reactivity

3-Amino-2-phenylbenzoic acid serves as a crucial intermediate in organic synthesis. Its derivatives have been explored for their potential in facilitating selective functionalization of C-H bonds in indoles, showcasing its role in enhancing yield and selectivity in the synthesis of biaryl compounds (Jing-Jing Pi et al., 2018). Additionally, its structural analogs have been employed in the synthesis of 2-amino-6-arylbenzothiazoles, highlighting its importance in generating compounds with significant urease enzyme inhibition and nitric oxide scavenging activities (Y. Gull et al., 2013).

Pharmacological Research

In pharmacological research, modifications of this compound derivatives have been studied for their antitumor properties. For example, amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles were evaluated for their potent antitumor properties, showcasing the compound's role in drug delivery and therapy optimization (T. Bradshaw et al., 2002).

Mechanism of Action

Mode of Action

The mode of action of 3-Amino-2-phenylbenzoic acid would depend on its specific targets. As an aromatic compound, it could potentially undergo reactions such as electrophilic aromatic substitution .

Biochemical Pathways

Without specific information on the targets and mode of action of this compound, it’s difficult to say which biochemical pathways it might affect. Aromatic compounds are involved in a wide range of biochemical pathways, from the synthesis of amino acids to the metabolism of drugs .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body . Without specific studies on this compound, it’s hard to say what its pharmacokinetic properties would be.

Action Environment

The action of this compound could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules. For example, the charge distribution in a molecule is crucial in determining its physical and chemical properties .

properties

IUPAC Name |

3-amino-2-phenylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBDIONVKTARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2441350.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2441352.png)

![4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide](/img/structure/B2441353.png)

![(Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2441356.png)

![3-amino-4-(furan-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2441364.png)

![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)

![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)

![N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2441371.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)